![molecular formula C23H24N4O2 B12047391 N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)
N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide is a complex organic compound with a molecular formula of C23H24N4O2 and a molecular weight of 388.473 . This compound is notable for its unique structure, which includes a pyrazole ring, a phenyl group, and an azepine ring. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch processing and the use of specialized reactors, would be applicable for scaling up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenyl or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azepine derivatives, such as:
- N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine
- 3-(4,5,6,7-Tetrahydro-3H-azepin-2-ylamino)propionic acid
- 3-(4,5,6,7-Tetrahydro-3H-azepin-1-ium-2-ylamino)propionate .
Uniqueness
What sets N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide apart is its unique combination of a pyrazole ring, a phenyl group, and an azepine ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H24N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-methyl-N-[3-oxo-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-yl]benzamide |
InChI |
InChI=1S/C23H24N4O2/c1-16-10-7-8-13-18(16)22(28)25-21-20(19-14-6-3-9-15-24-19)23(29)27(26-21)17-11-4-2-5-12-17/h2,4-5,7-8,10-13,26H,3,6,9,14-15H2,1H3,(H,25,28) |
Clé InChI |
BGHVCWVNRQUSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C(=O)N(N2)C3=CC=CC=C3)C4=NCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
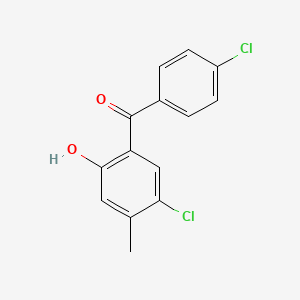
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)

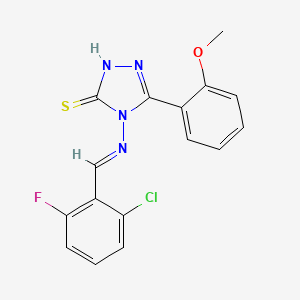

![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)
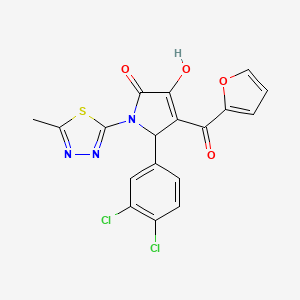
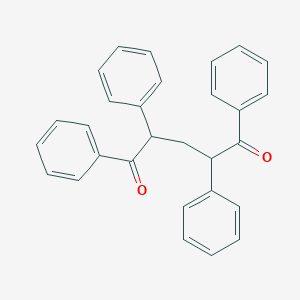
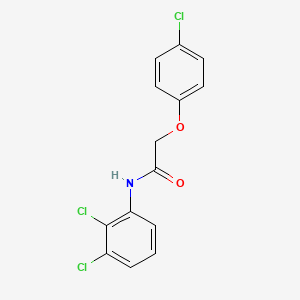
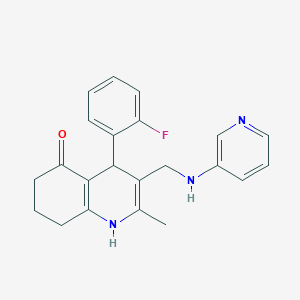
![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
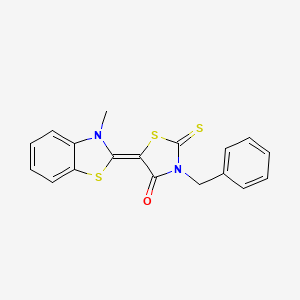
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
